2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
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Overview
Description
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps starting from acyclic starting materials. The process includes:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfone.
Reduction: Reduction of the nitro groups if present.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfone derivative .
Scientific Research Applications
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: Potential use as an antitrypanosomal and antiplasmodial agent.
Biological Studies: Investigation of its cytotoxic properties against various cell lines.
Pharmaceutical Research: Development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to interfere with the metabolic processes of protozoa, making it effective against diseases like sleeping sickness and malaria .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Fused Pyrimidines: Compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.
Uniqueness
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(2-phenylethylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-25-20-23-18(16-10-6-3-7-11-16)17(14-21)19(24-20)22-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNYFBDZXEONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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